molecular formula C16H18BrN3 B1401901 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine CAS No. 1707358-07-3

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine

Cat. No.: B1401901
CAS No.: 1707358-07-3
M. Wt: 332.24 g/mol
InChI Key: GLUHWWUEKSYDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is used extensively in scientific research, particularly as a synthetic intermediate in the development of pharmaceuticals and other bioactive molecules . Its applications include:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-bromopyridin-4-yl)piperazine is not fully understood. compounds containing the piperazine moiety often interact with biological targets such as receptors and enzymes. The bromopyridinyl group may also play a role in the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromopyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Lacks the bromopyridinyl group, which may result in different biological activities and chemical reactivity.

    4-(2-Bromopyridin-4-yl)piperazine: Similar structure but without the benzyl group, potentially affecting its chemical properties and applications.

The presence of both the benzyl and bromopyridinyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

1-benzyl-4-(2-bromopyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-16-12-15(6-7-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHWWUEKSYDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213273
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-07-3
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-bromo-4-pyridinyl)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.